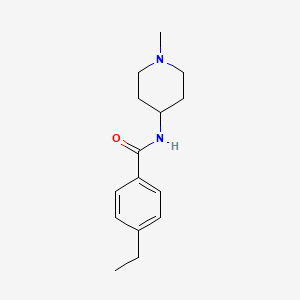![molecular formula C16H18ClN3O2S B4998165 N-(3,4-dimethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4998165.png)
N-(3,4-dimethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride, also known as DMPT, is a chemical compound that has been widely used in scientific research. It belongs to the family of thieno[2,3-d]pyrimidine derivatives and has been found to have various biochemical and physiological effects.
作用机制
The mechanism of action of N-(3,4-dimethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride involves its binding to the ATP-binding site of CK2, thereby inhibiting its activity. CK2 has been found to be overexpressed in various cancer cells, and its inhibition by this compound has been shown to induce apoptosis in cancer cells. This compound has also been found to inhibit the growth of various cancer cell lines, making it a potential anticancer agent.
Biochemical and Physiological Effects
Apart from its inhibitory effect on CK2, this compound has been found to have various other biochemical and physiological effects. It has been shown to inhibit the activity of other kinases such as PIM1 and PIM3, which are also involved in cancer cell proliferation. This compound has also been found to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, making it a potential antibacterial agent.
实验室实验的优点和局限性
One of the major advantages of N-(3,4-dimethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride is its specificity for CK2 inhibition, making it a valuable tool for studying the role of CK2 in cellular processes. This compound has also been found to have low toxicity and good solubility, making it easy to use in lab experiments. However, one of the limitations of this compound is its hydrophobicity, which can lead to poor bioavailability in vivo.
未来方向
There are several future directions for the use of N-(3,4-dimethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride in scientific research. One of the potential applications of this compound is in the development of anticancer drugs. Its inhibitory effect on CK2 and other kinases involved in cancer cell proliferation makes it a promising candidate for the development of targeted anticancer therapies. This compound can also be used in the development of antibacterial agents, given its inhibitory effect on bacterial growth. Further studies are needed to explore the full potential of this compound in these areas.
Conclusion
In conclusion, this compound is a valuable tool for studying the role of CK2 in cellular processes. Its specificity for CK2 inhibition, low toxicity, and good solubility make it a useful compound for lab experiments. This compound has also been found to have various biochemical and physiological effects and has potential applications in the development of anticancer and antibacterial agents. Further studies are needed to explore the full potential of this compound in these areas.
合成方法
The synthesis of N-(3,4-dimethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride involves the reaction of 3,4-dimethoxybenzaldehyde with 2-amino-4,5-dimethylthiophene to form 3,4-dimethoxy-N-(2-thienylmethylene)aniline. This intermediate is then reacted with 2-cyano-3,3-dimethylacrylonitrile to form this compound. The final product is obtained as a hydrochloride salt by reacting this compound with hydrochloric acid.
科学研究应用
N-(3,4-dimethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride has been extensively used in scientific research as a potent inhibitor of protein kinase CK2. CK2 is a serine/threonine kinase that plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. This compound has been found to inhibit CK2 activity both in vitro and in vivo, making it a valuable tool for studying the role of CK2 in cellular processes.
属性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S.ClH/c1-9-10(2)22-16-14(9)15(17-8-18-16)19-11-5-6-12(20-3)13(7-11)21-4;/h5-8H,1-4H3,(H,17,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYZVLYATZRBOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)NC3=CC(=C(C=C3)OC)OC)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1'-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1,4'-bipiperidine](/img/structure/B4998090.png)
![N-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B4998097.png)
![5-(4-bromophenyl)-3-chloro-2-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4998105.png)
![4-ethyl-1,3-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B4998112.png)
![1-phenyl-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4998118.png)
![ethyl [1-({[6-oxo-1-(2-phenylethyl)-3-piperidinyl]carbonyl}amino)cyclohexyl]acetate](/img/structure/B4998121.png)
![1-[(5-bromo-2-furyl)methyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B4998125.png)
![4-chloro-N-({[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4998135.png)
![5-{[(2-chlorophenyl)amino]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4998137.png)
![N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4998145.png)


